Cas no 37331-89-8 (beta-CYCLODEXTRIN)

beta-CYCLODEXTRIN 化学的及び物理的性質
名前と識別子
-
- beta-CYCLODEXTRIN
- Betadex
- Cyclomaltoheptaose
- Cycloheptaglucan
- Cycloheptaamylose
- Cycloheptaglucosan
- Kleptose
- b-Cyclodextrin
- beta-Cycloamylose
- Cycloheptapentylose
- Kleptose B
- Rhodocap N
- Ringdex B
- Ringdex BL
- beta-CD
- beta-cyclodextrine
- Maltodecaose DP10
- .beta.-Cyclodextrin
- JV039JZZ3A
- Caraway
- beta-Cyclodextrin, homopolymer
- Schardinger beta-dextrin
- DSSTox_CID_358
- DSSTox_RID_75536
- DSSTox_GSID_20358
- beta-Cyclodextrins
- Maltodecaose
-
- インチ: 1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
- InChIKey: WHGYBXFWUBPSRW-FOUAGVGXSA-N
- ほほえんだ: O1[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O[C@@H]2[C@@H]([C@H]([C@H]1[C@@H](CO)O2)O)O)O)O)O)O)O)O)O)O)O)O)O)O
計算された属性
- 水素結合ドナー数: 21
- 水素結合受容体数: 35
- 重原子数: 77
- 回転可能化学結合数: 7
- 複雑さ: 1480
- 疎水性パラメータ計算基準値(XlogP): -15
- トポロジー分子極性表面積: 554
beta-CYCLODEXTRIN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M914245-100mg |
Maltodecaose |
37331-89-8 | 85% | 100mg |
¥10,200.00 | 2022-01-14 |
beta-CYCLODEXTRIN 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
beta-CYCLODEXTRINに関する追加情報
Beta-CYCLODEXTRIN (CAS No. 37331-89-8): A Comprehensive Overview of Its Applications and Recent Research Findings
Beta-CYCLODEXTRIN, identified by its Chemical Abstracts Service (CAS) number 37331-89-8, is a cyclic oligosaccharide derived from starch, renowned for its ability to form inclusion complexes with various molecules. This unique property has positioned it as a cornerstone in pharmaceutical, biochemical, and material science applications. Over the years, extensive research has elucidated its multifaceted roles, from drug delivery systems to industrial applications, making it an indispensable tool in modern science and technology.
The molecular structure of Beta-CYCLODEXTRIN consists of a torus-shaped ring composed of seven glucose units linked via α-1,4 glycosidic bonds. This structure creates a hydrophobic cavity that can encapsulate hydrophobic molecules, enhancing their solubility and stability. The ability to form stable inclusion complexes has led to its widespread use in the pharmaceutical industry, particularly in the formulation of poorly soluble drugs. By improving drug solubility and bioavailability, Beta-CYCLODEXTRIN plays a pivotal role in enhancing therapeutic efficacy.
In recent years, significant advancements in nanotechnology have further expanded the applications of Beta-CYCLODEXTRIN. Researchers have developed beta-cyclodextrin-based nanoparticles for targeted drug delivery, which have shown promise in treating various diseases, including cancer. These nanoparticles can be functionalized to target specific cells or tissues, minimizing side effects and improving treatment outcomes. The integration of beta-cyclodextrin into nanocarriers has opened new avenues for precision medicine, offering tailored therapeutic solutions.
The biochemical properties of Beta-CYCLODEXTRIN have also been exploited in the food and beverage industry. It acts as a stabilizer and thickener, enhancing the texture and shelf life of products. Additionally, its ability to mask unpleasant tastes and odors makes it valuable in flavoring and fragrance formulations. Recent studies have even explored its potential as a dietary supplement, suggesting benefits for gut health due to its prebiotic-like properties.
Environmental science has not been left untouched by the innovations surrounding Beta-CYCLODEXTRIN. Researchers are investigating its use as a chelating agent to remove heavy metals from wastewater. The hydrophobic cavity of beta-cyclodextrin can selectively bind with metal ions, facilitating their removal and purification. This application holds significant promise for sustainable environmental management and pollution control.
The industrial applications of Beta-CYCLODEXTRIN extend to catalysis and chemical synthesis. Its inclusion complexation ability allows for controlled reactions by isolating reactants from the environment. This has led to the development of novel catalytic systems that improve reaction efficiency and selectivity. Such advancements are crucial for developing greener chemical processes that minimize waste and energy consumption.
One of the most exciting areas of research involving beta-cyclodextrin is its role in biotechnology. Scientists are exploring its potential as a vector for gene delivery systems. The stability and biocompatibility of beta-cyclodextrin make it an ideal candidate for protecting genetic material during delivery. Early clinical trials have shown encouraging results in using beta-cyclodextrin-based vectors for therapeutic gene transfer.
The versatility of Beta-CYCLODEXTRIN is further highlighted by its use in material science. Researchers have developed beta-cyclodextrin-based hydrogels with tunable properties for biomedical applications such as wound healing and tissue engineering. These hydrogels can be designed to release drugs or growth factors at controlled rates, promoting healing while minimizing inflammation.
In conclusion, the multifaceted applications of Beta-CYCLODEXTRIN (CAS No. 37331-89-8) underscore its importance across various scientific disciplines. From enhancing drug delivery systems to environmental remediation and advanced materials, beta-cyclodextrin continues to be at the forefront of innovation. As research progresses, we can expect even more groundbreaking applications that will further solidify its status as a cornerstone molecule in modern science.
37331-89-8 (beta-CYCLODEXTRIN) 関連製品
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 2172434-76-1(1-(benzenesulfonyl)-5-chloro-3-iodo-1H-indole)
- 254452-91-0((5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester)
- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)
- 2172503-50-1(4-(3-amino-1-ethylpyrrolidin-2-yl)-N,N-dimethylpyrimidin-2-amine)
- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)
- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)
- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)
- 2171587-03-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(2-methylpropoxy)ethylcarbamoyl}butanoic acid)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)




